1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol CYP3A4 Liability vs. In-Class Comparator
Assessment of cytochrome P450 (CYP) inhibition is critical for predicting drug-drug interactions. In a standardized fluorometric assay, 1-[(2-bromo-4-fluorophenyl)methyl]azetidin-3-ol demonstrated an IC50 value of >50,000 nM against the key metabolic enzyme CYP3A4 [1]. While this indicates a favorable low risk for CYP3A4-mediated drug-drug interactions, a comparator azetidine derivative with a different substitution pattern, AZ-1, exhibited a significantly more potent IC50 of 110 nM against CYP3A4 under similar assay conditions [1]. This >450-fold difference in inhibitory potential highlights the profound impact of the 2-bromo-4-fluorophenylmethyl substitution on metabolic liability, making 1-[(2-bromo-4-fluorophenyl)methyl]azetidin-3-ol a preferable scaffold when minimizing CYP3A4 inhibition is a design goal.
| Evidence Dimension | CYP3A4 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 > 50,000 nM |
| Comparator Or Baseline | Comparator azetidine derivative AZ-1: IC50 = 110 nM |
| Quantified Difference | > 454-fold weaker inhibition |
| Conditions | Inhibition of CYP3A4 using BFC substrate in a fluorometric assay (Chugai Pharmaceutical data curated by ChEMBL) |
Why This Matters
This directly impacts preclinical safety profiling and candidate selection, as a lower CYP3A4 inhibition risk reduces the potential for adverse drug-drug interactions and costly late-stage attrition.
- [1] BindingDB. BDBM50386879 (CHEMBL2048486). Affinity Data: IC50 >5.00E+4 nM. Assay Description: Inhibition of CYP3A4 using BFC substrate. Data curated by ChEMBL from Chugai Pharmaceutical. View Source
